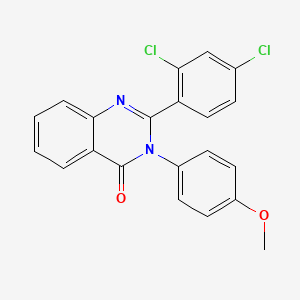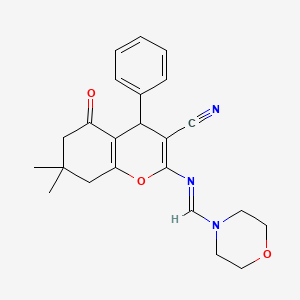![molecular formula C28H33ClN4O2 B10874611 11-(4-chlorophenyl)-3,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874611.png)
11-(4-chlorophenyl)-3,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of dibenzo[b,e][1,4]diazepines, which are tricyclic ring systems with a dibenzo structure joined to a central seven-membered heterocyclic ring.
- It acts as an antipsychotic drug, functioning as an antagonist for multiple neurotransmitter receptor sites, including serotonin (5HT₁A, 5HT₂A), dopamine (D₁, D₂), histamine (H₁), and adrenaline (alpha₁, alpha₂) in the brain.
- Quetiapine, a related compound, shares similar properties and is widely used in the treatment of various psychiatric conditions .
Preparation Methods
- The synthesis of this compound involves several steps. One key method is the labeling of quetiapine with carbon-14 in the 11-position.
- Starting from anthranilic acid-[carboxy-14C], a 5-step sequence leads to the desired compound. The labeling occurs via a thiazepin-11(10H)-one intermediate.
- Isoclotiapine and 10-(4-methylpiperazin-1-yl)pyrido[4,3-b][1,4]benzothiazepine can also be synthesized using a similar route .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type. For example, oxidation could involve strong oxidizing agents, while reduction might use reducing agents.
- Major products formed from these reactions would vary based on the specific reaction conditions.
Scientific Research Applications
- In research, this compound finds applications in chemistry, biology, medicine, and industry.
- Its antipsychotic properties make it valuable for treating conditions like schizophrenia and bipolar disorder.
- Ongoing metabolism studies benefit from analogs labeled with carbon-14 in biologically stable sites.
Mechanism of Action
- The precise mechanism of action remains unclear, but quetiapine’s antagonism of various receptors contributes to its effects.
- It may act on depression through 5-HT₂A receptor antagonism and on mania through D₂ receptor antagonism.
- The compound’s unique profile, including lower D₂ receptor affinity, contributes to its tolerability .
Comparison with Similar Compounds
- Similar compounds include Olanzapine (OZPN), which shares a 10H-thieno[2,3-b][1,5]benzodiazepine structure and is used in schizophrenia treatment .
- Highlighting its uniqueness, our compound combines a dibenzo[b,e][1,4]diazepine core with specific substitutions.
Properties
Molecular Formula |
C28H33ClN4O2 |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-9,9-dimethyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H33ClN4O2/c1-28(2)16-22-26(24(34)17-28)27(19-8-10-20(29)11-9-19)33(23-7-5-4-6-21(23)30-22)18-25(35)32-14-12-31(3)13-15-32/h4-11,27,30H,12-18H2,1-3H3 |
InChI Key |
QNXFWKPFTRHWLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCN(CC4)C)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10874542.png)
![(2-methoxy-4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10874546.png)
![3,7-bis(2-furylmethyl)-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10874547.png)
![2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B10874562.png)
![2-(3-Pyridyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10874568.png)
![2,7-dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874569.png)
![2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B10874577.png)
![N-[2-benzyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-4-methylbenzamide](/img/structure/B10874581.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B10874585.png)
![N-(naphthalen-1-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B10874592.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874607.png)
![N-cyclohexyl-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10874615.png)
